2,5-Dichlorobenzenethiol

Nanocluster Synthesis Ligand Engineering Materials Chemistry

Researchers attempting to replicate [Ag59(2,5-DCBT)32]3- nanocluster synthesis often encounter batch failure due to isomeric impurity. Generic 'dichlorothiophenol' or the 2,4-isomer produces a 44-atom cluster, invalidating structural and catalytic results. · Isomer-specific 2,5-substitution pattern ensures correct μ3-S binding mode and steric profile for 59-atom Ag cluster formation. · Serves as a phase-transfer catalysis building block for radiolabeled alkyl aryl ethers/sulphides in PET/SPECT probe development. · Prochiral scaffold for surface-science chiral induction studies; undergoes spontaneous deprotonation on Cu(111). Assay (GC): ≥98%. Air-sensitive; ship/store under inert atmosphere.

Molecular Formula C6H4Cl2S
Molecular Weight 179.07 g/mol
CAS No. 5858-18-4
Cat. No. B1329535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzenethiol
CAS5858-18-4
Molecular FormulaC6H4Cl2S
Molecular Weight179.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S)Cl
InChIInChI=1S/C6H4Cl2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
InChIKeyQIULLHZMZMGGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzenethiol Baseline Overview


2,5-Dichlorobenzenethiol (CAS 5858-18-4), also known as 2,5-Dichlorothiophenol, is a halogenated aromatic thiol with the molecular formula C6H4Cl2S and a molecular weight of 179.07 g/mol [1]. Its structure features a benzene ring with chlorine atoms at the 2- and 5-positions and a thiol (-SH) group . This specific substitution pattern imparts unique properties, making it a valuable intermediate in organic synthesis and a ligand in materials chemistry [2].

Ligand for atomically precise metal nanoclusters
Prochiral building block for surface chirality studies
Intermediate for radiolabeled tracer synthesis

Isomeric Purity of 2,5-Dichlorobenzenethiol


Substituting 2,5-Dichlorobenzenethiol with a generic 'dichlorothiophenol' or a different isomer like 2,4-Dichlorobenzenethiol is not feasible in applications sensitive to molecular geometry. The specific 2,5-substitution pattern dictates the molecule's prochiral nature and its coordination chemistry [1]. As demonstrated in nanocluster synthesis, the use of the 2,5-isomer versus the 2,4-isomer leads to the formation of structurally different metal clusters [2]. This sensitivity arises because the position of the chlorine atoms directly influences the thiol's binding mode, steric bulk, and electronic properties [3].

Nanocluster size & structure
2,4-isomer may direct formation of a different cluster nuclearity and geometry.
Prochiral & surface behavior
Surface self-assembly and prochiral properties may not transfer between positional isomers.
Coordination chemistry
Binding mode and electronic properties can shift with substitution pattern changes.

Key Evidence for 2,5-Dichlorobenzenethiol


Silver Nanocluster Size Control by Isomer

A direct head-to-head study demonstrates that the specific 2,5-dichloro substitution pattern on benzenethiol is critical for controlling the size and structure of atomically precise silver nanoclusters. Under identical synthetic conditions, the use of 2,5-dichlorobenzenethiol (2,5-DCBT) yields a 59-atom silver cluster ([Ag59(2,5-DCBT)32]3−) [1]. In stark contrast, its structural isomer, 2,4-dichlorobenzenethiol (2,4-DCBT), produces a 44-atom silver cluster ([Ag44(2,4-DCBT)30]4−) [1]. This outcome demonstrates that the ligand's isomeric structure is a primary determinant of the final cluster size [2].

Silver Nanocluster Size Control
Head-to-head
2,5-DCBT
Ag₅₉ cluster
59 Ag atoms
vs
2,4-DCBT
Ag₄₄ cluster
44 Ag atoms
Isomer identity defines cluster nuclearity and structure.
Identical synthetic conditions applied.
Nanocluster Synthesis Ligand Engineering Materials Chemistry

Unique Optical Signature of Silver Cluster

The [Ag59(2,5-DCBT)32]3− cluster, exclusively formed with the 2,5-isomer, exhibits a unique optical absorption spectrum that is completely different from previously reported silver clusters [1]. This distinct optical fingerprint provides a means to verify the successful use of the 2,5-isomer and differentiate the resulting nanomaterial from those synthesized with other thiol ligands [1].

Unique Optical Signature
Head-to-head
Distinctive optical fingerprint
Supports verification of 2,5-isomer-specific cluster formation.
Qualitative difference from other thiol-protected Ag clusters.
Spectroscopy Nanomaterials Cluster Chemistry

Prochiral Model for Surface Science

The asymmetric 2,5-dichloro substitution renders the molecule prochiral, a key property for surface science studies. Scanning tunneling microscopy (STM) studies of 2,5-dichlorothiophenol on a Cu(111) surface have characterized its unique behavior, including spontaneous deprotonation and the formation of ordered structures at low temperatures [1]. This behavior is directly linked to its specific asymmetry, which is not present in symmetrically substituted thiophenols [1].

Prochiral Model for Surface Science
Class-level
STM on Cu(111)
Spontaneous deprotonation, ordered island formation at low temperature
Supports prochiral surface self-assembly and chirality studies.
Behavior linked to asymmetric 2,5-substitution.
Surface Chemistry Self-Assembly Chirality

Applications of 2,5-Dichlorobenzenethiol


Atomically Precise Nanocluster Synthesis

2,5-Dichlorobenzenethiol is a critical ligand for researchers engineering atomically precise metal nanoclusters. Its use is essential for the targeted synthesis of a 59-atom silver cluster, [Ag59(2,5-DCBT)32]3−, as the 2,4-isomer produces a different, 44-atom cluster under identical conditions [1]. Procurement of this specific isomer is non-negotiable for projects aiming to replicate or build upon this work, as substitution would lead to an entirely different product and undermine research outcomes [1].

Radiolabeled Tracers and Imaging Probes

The compound is a recognized reagent for the synthesis of radiolabeled alkyl aryl ethers and sulphides via phase transfer catalysis [1]. This established application makes it a valuable building block for medicinal chemists and radiopharmacists developing novel SPECT or PET imaging agents [1].

Surface Chirality and Self-Assembly Studies

Due to its prochiral nature, 2,5-dichlorobenzenethiol serves as a specific model molecule for investigating chiral induction and self-assembly processes on metal surfaces [1]. Its unique adsorption behavior on Cu(111), including spontaneous deprotonation, makes it a compound of choice for fundamental surface science experiments [1].

Application
Selection Property
Validation Focus
Atomically precise nanocluster synthesis
Isomeric ligand structure (2,5- vs 2,4-)
Cluster size and structure confirmation
Radiolabeled tracer preparation
Thiol-based alkylation chemistry
Radiolabeling efficiency and purity
Surface chirality and self-assembly studies
Prochiral molecular geometry
Surface adsorption and assembly characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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